molecular formula C9H9F3 B1313092 2,5-Dimethylbenzotrifluoride CAS No. 84796-70-3

2,5-Dimethylbenzotrifluoride

Cat. No.: B1313092
CAS No.: 84796-70-3
M. Wt: 174.16 g/mol
InChI Key: RIKQFBGCNQAHBO-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzotrifluoride is an aromatic compound characterized by the presence of two methyl groups and one trifluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 2,5-Dimethylbenzotrifluoride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. This method typically requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. Another method involves the trifluoromethylation of aromatic compounds using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial production methods often involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These methods are optimized for large-scale production to ensure high yields and purity of the final product .

Chemical Reactions Analysis

2,5-Dimethylbenzotrifluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated benzene compounds .

Scientific Research Applications

2,5-Dimethylbenzotrifluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dimethylbenzotrifluoride can be compared with other similar compounds, such as:

    1,4-Dimethylbenzene (p-Xylene): Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which significantly alter its chemical behavior and applications.

    1,4-Dimethyl-2-(chloromethyl)benzene:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electronegativity and stability, making it distinct from its analogs and valuable in various applications .

Properties

IUPAC Name

1,4-dimethyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKQFBGCNQAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438151
Record name 1,4-dimethyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84796-70-3
Record name 1,4-dimethyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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